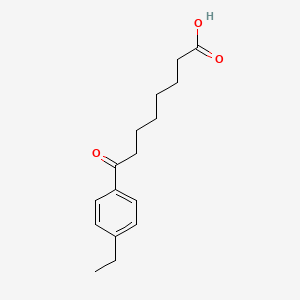

Acide 8-(4-éthylphényl)-8-oxooctanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(4-Ethylphenyl)-8-oxooctanoic acid is a useful research compound. Its molecular formula is C16H22O3 and its molecular weight is 262.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-(4-Ethylphenyl)-8-oxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Ethylphenyl)-8-oxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hydrogels amphiphile

Acide 8-(4-éthylphényl)-8-oxooctanoïque: peut être utilisé dans la synthèse de hydrogels amphiphile. Ces hydrogels se distinguent par leur capacité à gonfler en réponse à des stimuli environnementaux tels que le pH, la température et la salinité . Ils ont une large gamme d'applications, notamment :

Agents chélateurs

Le composé peut agir comme un agent chélateur dans le traitement des minerais. Les acides hydroxamiques qui en sont dérivés peuvent former des complexes stables avec divers ions métalliques, ce qui est utile pour :

- L'enrichissement des minerais : Ils peuvent se lier sélectivement à certains minéraux, ce qui facilite leur séparation et leur extraction .

Inhibition enzymatique

Les acides hydroxamiques dérivés de l'this compound peuvent servir d'inhibiteurs enzymatiques. Cette application est cruciale pour :

- L'agriculture : En tant qu'inhibiteurs, ils peuvent affecter la croissance des ravageurs et des mauvaises herbes, agissant comme un agent protecteur pour les cultures .

Amélioration du sol

Le composé peut être utilisé pour améliorer la qualité du sol en :

Mécanisme D'action

Target of Action

A structurally similar compound, (4-ethylphenyl)sulfamic acid, has been reported to interact with the receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Biochemical Pathways

For instance, (4-Ethylphenyl)sulfamic acid is known to interact with the Receptor-type tyrosine-protein phosphatase beta, which is involved in several signaling pathways

Analyse Biochimique

Biochemical Properties

8-(4-Ethylphenyl)-8-oxooctanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor-type tyrosine-protein phosphatase beta, which is involved in cellular signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. This compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.

Cellular Effects

The effects of 8-(4-Ethylphenyl)-8-oxooctanoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, 8-(4-Ethylphenyl)-8-oxooctanoic acid can alter cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 8-(4-Ethylphenyl)-8-oxooctanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, 8-(4-Ethylphenyl)-8-oxooctanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 8-(4-Ethylphenyl)-8-oxooctanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 8-(4-Ethylphenyl)-8-oxooctanoic acid can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of 8-(4-Ethylphenyl)-8-oxooctanoic acid vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 8-(4-Ethylphenyl)-8-oxooctanoic acid can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

8-(4-Ethylphenyl)-8-oxooctanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the metabolism of fatty acids and other lipids, leading to changes in lipid profiles and energy homeostasis . Additionally, this compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance.

Transport and Distribution

The transport and distribution of 8-(4-Ethylphenyl)-8-oxooctanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . Understanding the transport mechanisms of 8-(4-Ethylphenyl)-8-oxooctanoic acid is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

8-(4-Ethylphenyl)-8-oxooctanoic acid exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles. The subcellular distribution of 8-(4-Ethylphenyl)-8-oxooctanoic acid is crucial for understanding its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

8-(4-ethylphenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-13-9-11-14(12-10-13)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOPEAQEGUGBOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645421 |

Source

|

| Record name | 8-(4-Ethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-35-0 |

Source

|

| Record name | 8-(4-Ethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)

![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)

![2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326138.png)

![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)